molecular formula C15H23N3O4 B4664772 2-[2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol

2-[2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol

Cat. No.: B4664772
M. Wt: 309.36 g/mol
InChI Key: YZTNIYVYWXNPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is a chemical compound that features a piperazine ring substituted with a 4-nitrophenylmethyl group and an ethoxyethanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: 4-(4-ethylpiperazine-1-yl)aniline.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-[2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrophenyl group and ethoxyethanol chain differentiate it from other piperazine derivatives, potentially leading to unique interactions and applications .

Properties

IUPAC Name

2-[2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c19-10-12-22-11-9-16-5-7-17(8-6-16)13-14-1-3-15(4-2-14)18(20)21/h1-4,19H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTNIYVYWXNPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Reactant of Route 2
Reactant of Route 2
2-[2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Reactant of Route 3
Reactant of Route 3
2-[2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Reactant of Route 4
Reactant of Route 4
2-[2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Reactant of Route 5
Reactant of Route 5
2-[2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Reactant of Route 6
Reactant of Route 6
2-[2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.